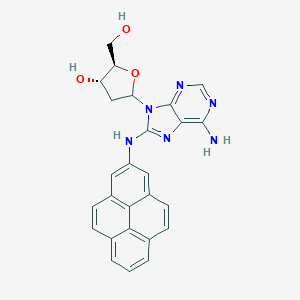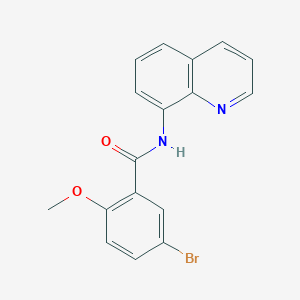
N-(Deoxyadenosin-8-yl)-2-aminopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Deoxyadenosin-8-yl)-2-aminopyrene, also known as dA8Py, is a synthetic compound that has gained significant attention in scientific research due to its ability to bind to DNA. It is a heterocyclic aromatic amine that is formed by the reaction of 2-aminopyrene with deoxyadenosine.
Mecanismo De Acción
The mechanism of action of N-(Deoxyadenosin-8-yl)-2-aminopyrene involves the formation of adducts with DNA. The compound binds covalently to the N-7 position of guanine and the N-3 position of adenine, leading to the formation of bulky lesions in the DNA. These lesions can interfere with DNA replication and transcription and can lead to mutations and chromosomal aberrations.
Biochemical and Physiological Effects:
N-(Deoxyadenosin-8-yl)-2-aminopyrene has been shown to induce DNA damage and mutagenesis in various cell types. The compound has been linked to the development of cancer and has been shown to be genotoxic in animal models. N-(Deoxyadenosin-8-yl)-2-aminopyrene has also been shown to induce oxidative stress and inflammation in cells, leading to cellular damage and dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(Deoxyadenosin-8-yl)-2-aminopyrene in lab experiments is its ability to form stable adducts with DNA. This property has been exploited in various DNA-protein interaction studies and has allowed researchers to gain insights into the mechanisms of gene regulation. However, the low yield of the synthesis method and the high cost of the compound can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for research on N-(Deoxyadenosin-8-yl)-2-aminopyrene. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of biomarkers for N-(Deoxyadenosin-8-yl)-2-aminopyrene exposure and the development of diagnostic tools for early detection of cancer. Additionally, there is a need for more studies on the molecular mechanisms of N-(Deoxyadenosin-8-yl)-2-aminopyrene-induced DNA damage and mutagenesis, which could lead to the development of new therapies for cancer.
Métodos De Síntesis
The synthesis of N-(Deoxyadenosin-8-yl)-2-aminopyrene involves the reaction of 2-aminopyrene with deoxyadenosine. The reaction is carried out in the presence of a catalyst, such as silver oxide or copper sulfate, and in anhydrous conditions. The product is then purified using column chromatography or HPLC. The yield of the reaction is typically low, ranging from 10-20%, which makes it a challenging compound to synthesize.
Aplicaciones Científicas De Investigación
DA8Py has been extensively studied for its ability to bind to DNA and form adducts. The compound is a potent mutagen and carcinogen and has been linked to the development of various types of cancer, including lung, bladder, and colon cancer. The ability of N-(Deoxyadenosin-8-yl)-2-aminopyrene to bind to DNA has also been exploited in various scientific research applications, including DNA sequencing, DNA footprinting, and DNA-protein interaction studies.
Propiedades
Número CAS |
134249-05-1 |
|---|---|
Nombre del producto |
N-(Deoxyadenosin-8-yl)-2-aminopyrene |
Fórmula molecular |
C26H22N6O3 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(2R,3S)-5-[6-amino-8-(pyren-2-ylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H22N6O3/c27-24-23-25(29-12-28-24)32(20-10-18(34)19(11-33)35-20)26(31-23)30-17-8-15-6-4-13-2-1-3-14-5-7-16(9-17)22(15)21(13)14/h1-9,12,18-20,33-34H,10-11H2,(H,30,31)(H2,27,28,29)/t18-,19+,20?/m0/s1 |
Clave InChI |
RRAWMVYBOLJSQT-ABZYKWASSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
Sinónimos |
DAAP N-(deoxyadenosin-8-yl)-2-aminopyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)



